N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Description

Historical Context and Discovery

Venlafaxine was first approved by the FDA in 1993, and its metabolic pathways were extensively studied in subsequent years. Early research identified O-desmethylvenlafaxine (ODV) as the primary active metabolite, while secondary metabolites like N-desmethylvenlafaxine (NDV) and N,N-didesmethylvenlafaxine (NNDV) were later characterized. The discovery of NNDV, also referred to as this compound, emerged from in vitro and in vivo studies examining cytochrome P450-mediated biotransformation processes.

Nomenclature and Classification Systems

| Parameter | Value |

|---|---|

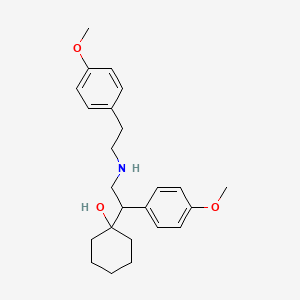

| IUPAC Name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

| Synonyms | Dinorvenlafaxine, Venlafaxine EP Impurity C |

| CAS Number | 93413-77-5 |

| Molecular Formula | C₁₅H₂₃NO₂ |

| Molecular Weight | 249.35 g/mol |

| UNII | 3235EO37UJ |

This compound is classified as a cyclohexanol derivative and a primary amine, distinct from its parent compound venlafaxine, which contains tertiary amine groups.

Structural Relationship to Venlafaxine and Its Metabolites

This compound differs structurally from venlafaxine through the removal of two methyl groups from the amine moiety. Below is a comparative structural analysis:

| Compound | Structure | Key Features |

|---|---|---|

| Venlafaxine | (4-Methoxyphenyl)ethylcyclohexanol | Tertiary amine with two methyl groups; 4-methoxyphenyl group |

| O-Desmethylvenlafaxine | (4-Hydroxyphenyl)ethylcyclohexanol | Loss of methoxy group; retains dimethylamino moiety |

| N-Desmethylvenlafaxine | (4-Methoxyphenyl)ethylcyclohexanol | One methyl group removed from amine |

| N,N-Didesmethylvenlafaxine | (4-Methoxyphenyl)ethylcyclohexanol | Both methyl groups removed; primary amine moiety |

This structural simplification reduces receptor-binding affinity compared to venlafaxine and ODV, which retain serotonin and norepinephrine reuptake inhibition.

Significance in Pharmaceutical Analysis

This compound serves as a critical biomarker in pharmacokinetic studies and therapeutic drug monitoring (TDM). Its detection is essential for understanding:

- Metabolic Pathways :

Analytical Methods :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying NNDV in biological matrices. Key methodologies include:Forensic and Clinical Implications :

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-27-21-10-6-19(7-11-21)14-17-25-18-23(24(26)15-4-3-5-16-24)20-8-12-22(28-2)13-9-20/h6-13,23,25-26H,3-5,14-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUSDEPYNTZFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC(C2=CC=C(C=C2)OC)C3(CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329795-88-1 | |

| Record name | N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329795881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(4-METHOXYPHENYL)ETHYL) DIDESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY5HCS64F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine, also known as Venlafaxine impurity H, is an impurity of Venlafaxine. The primary targets of this compound are the presynaptic reuptake sites of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine). These neurotransmitters play a crucial role in regulating mood and cognition.

Mode of Action

The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of serotonin and noradrenaline. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake.

Biochemical Pathways

The action of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine affects the serotonin and noradrenaline pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and thus influences the biochemical pathways they regulate. These pathways are involved in various physiological processes, including mood regulation and cognitive function.

Pharmacokinetics

The metabolism of Venlafaxine, from which D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine is derived, is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine. A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4. These metabolic processes can affect the bioavailability of the compound.

Result of Action

The molecular and cellular effects of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine’s action are primarily related to its impact on neurotransmitter signaling. By increasing the concentration of serotonin and noradrenaline in the synaptic cleft, it can enhance the signaling of these neurotransmitters and thus influence neuronal activity.

Biochemical Analysis

Biochemical Properties

D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine interacts with various enzymes and proteins in the body. It is reported to be a weak inhibitor of dopamine reuptake. The metabolism of venlafaxine is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine. A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4.

Cellular Effects

Its parent compound, Venlafaxine, is known to influence cell function by blocking the presynaptic reuptake of serotonin and noradrenaline. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Venlafaxine, the parent compound, exerts its effects at the molecular level by blocking the presynaptic reuptake of serotonin and noradrenaline. This can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Metabolic Pathways

The metabolic pathways of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine involve the cytochrome P450 (CYP) enzyme CYP2D6 and CYP3A4. These enzymes are involved in the metabolism of many drugs and other xenobiotics.

Biological Activity

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, also known as N,O-didesmethylvenlafaxine (DDV), is a significant metabolite of venlafaxine, an antidepressant that functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article explores the biological activity of DDV, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Venlafaxine and Its Metabolites

Venlafaxine is widely used in the treatment of major depressive disorder and anxiety disorders. Its efficacy is attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the brain, thereby increasing the availability of these neurotransmitters. Venlafaxine is metabolized into several active metabolites, including O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), with DDV being another important metabolite.

Table 1: Key Metabolites of Venlafaxine

| Metabolite | Mechanism of Action | Potency (IC50) |

|---|---|---|

| O-desmethylvenlafaxine | SNRI activity | 900 nM |

| N-desmethylvenlafaxine | SNRI activity | Not specified |

| N,O-didesmethylvenlafaxine | Potentially similar to ODV | Not specified |

The primary mechanism through which DDV exerts its effects is similar to that of venlafaxine and ODV. It inhibits the reuptake of serotonin and norepinephrine, which enhances neurotransmitter availability in the synaptic cleft. Unlike many other psychotropic drugs, DDV does not significantly bind to muscarinic, histaminergic, or alpha-1 adrenergic receptors, minimizing potential side effects associated with these interactions .

Clinical Implications

The clinical significance of DDV lies in its role as a metabolite contributing to the overall efficacy of venlafaxine. Variations in metabolic pathways can influence therapeutic outcomes. For instance, genetic polymorphisms in cytochrome P450 enzymes (CYP2D6 and CYP2C19) affect the metabolism of venlafaxine and its metabolites, leading to variations in drug efficacy and safety profiles among patients .

Case Studies

- Case Study on Metabolic Variability : A report highlighted a patient with unusually high plasma concentrations of venlafaxine due to genetic factors affecting metabolism. The patient exhibited a significantly altered ratio of venlafaxine to ODV, emphasizing the importance of understanding metabolic pathways in optimizing treatment .

- Neuroprotective Outcomes : In a study investigating the effects of venlafaxine post-stroke, treatment led to enhanced recovery and reduced infarct volume, suggesting that both venlafaxine and its metabolites could play a role in neuroprotection during acute neurological events .

Scientific Research Applications

Pharmacological Properties

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine has been studied for its pharmacological effects, particularly its role in modulating neurotransmitter systems. It has been shown to inhibit the binding of [3H]imipramine to imipramine receptors in rat brains with an IC50 value of 900 nM, indicating its potential efficacy as an antidepressant agent .

Clinical Applications

The clinical implications of this compound are significant, particularly concerning its use in treating various mood disorders. Venlafaxine is commonly prescribed for:

- Major Depressive Disorder (MDD) : Demonstrated efficacy in multiple clinical trials for MDD treatment .

- Generalized Anxiety Disorder (GAD) : Approved for GAD treatment with established clinical effectiveness .

- Other Disorders : Off-label uses include treatment for obsessive-compulsive disorder (OCD), panic disorder, and neuropathic pain management .

Case Study 1: Pharmacokinetics in Special Populations

A study examined the pharmacokinetic profile of venlafaxine and its active metabolites, including this compound, in patients with hepatic cirrhosis. The results indicated significant alterations in drug clearance and half-life, necessitating dosage adjustments for affected patients .

Case Study 2: Drug Interaction Studies

Research involving micellar electrokinetic chromatography-tandem mass spectrometry has provided insights into drug-drug interactions involving venlafaxine and its metabolites. This technique allows for precise measurement of plasma concentrations, facilitating better understanding of therapeutic efficacy and safety profiles when co-administered with other medications .

Data Tables

The following table summarizes key pharmacological targets and conditions associated with this compound:

| Target | Condition | Potency (IC50) |

|---|---|---|

| Imipramine Receptor | Depression | 900 nM |

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Venlafaxine and Analogues

Functional and Pharmacological Differences

Metabolic and Receptor Binding Implications

- Venlafaxine: The dimethylamino group enhances lipophilicity, facilitating CNS penetration and serotonin-norepinephrine reuptake inhibition (SNRI) .

- Its binding affinity for serotonin/norepinephrine transporters is uncharacterized but likely diminished due to the loss of methyl groups, which are critical for hydrophobic interactions with receptors .

- N-Desmethylvenlafaxine : Retains partial SNRI activity as a major active metabolite, contributing to venlafaxine’s therapeutic effects .

Preparation Methods

Single-Step Reductive Amination

A breakthrough in didesmethylvenlafaxine synthesis is described in WO2008059525A2 , which outlines a single-step reductive amination process starting from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (cyano intermediate). This method avoids traditional methylation steps, thereby reducing impurity formation.

Reaction Mechanism :

The cyano intermediate undergoes hydrogenation in the presence of a transition metal catalyst (e.g., palladium on carbon or alumina) and an alkylamine. For didesmethylvenlafaxine, ammonia or its salts replace methylamine, directly yielding the demethylated product. The reaction proceeds via:

-

Reduction of the nitrile group to a primary amine.

-

Simultaneous reductive amination to form the ethylamine side chain.

Optimized Conditions :

-

Catalyst : 10% Pd/C or 5% Pd/Al₂O₃

-

Solvent : Methanol (10–20 volumes relative to substrate)

-

Temperature : 20–25°C

-

Hydrogen Pressure : 1–2 atmospheres

This method achieves 30–81% conversion efficiency (HPLC analysis) and eliminates formaldehyde, a hazardous reagent used in earlier methods.

N-Methylation of Didesmethylvenlafaxine Precursors

Eschweiler-Clarke Reaction

EP2181982B1 details the use of didesmethylvenlafaxine as a precursor in venlafaxine synthesis via the Eschweiler-Clarke reaction. While this process primarily targets venlafaxine, it indirectly validates methods for producing high-purity didesmethylvenlafaxine.

Key Steps :

-

Methylation : Didesmethylvenlafaxine is treated with formaldehyde and formic acid under reflux.

-

Salt Formation : The product is converted to venlafaxine hydrochloride using isopropanol/HCl.

Challenges :

-

Impurity Formation : Residual formaldehyde leads to adducts (e.g., compound VI in WO2008059525A2).

-

Yield Limitations : Traditional methods report 15–28% yields for venlafaxine, suggesting inefficiencies in precursor synthesis.

Comparative Analysis of Synthesis Routes

The reductive amination method offers clear advantages in sustainability and scalability, aligning with green chemistry principles.

Environmental and Economic Considerations

Q & A

Q. What are the recommended analytical methods for quantifying N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine in pharmacokinetic studies?

Reverse-phase HPLC with UV detection is widely used, leveraging relative retention times (RRT) and response factors (RRF) for accurate quantification. For example:

- Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v).

- Detection : 225 nm UV wavelength.

- System Suitability : Ensure resolution between the compound and impurities (e.g., RRT 0.5–2.2) and verify RRF values (e.g., 1.00 for the parent compound vs. 1.75 for related metabolites) .

Q. How is the compound synthesized, and what purity validation steps are required?

Synthesis typically involves reductive amination of 4-methoxyphenylacetone with cyclohexanol derivatives. Key steps:

Q. What are the critical stability considerations for storage and handling?

Store in well-closed containers at controlled room temperature (20–25°C). Monitor degradation products like N-desmethylvenlafaxine (RRT 0.4) and hydroxylated metabolites (RRT 1.2–1.8) using stability-indicating HPLC methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies in therapeutic serum concentration ranges for this compound?

Conflicting pharmacokinetic data (e.g., optimal serum levels ranging from 50–400 ng/mL) may arise from inter-individual variability in CYP2D6 metabolism. Mitigation strategies:

Q. What experimental designs are optimal for characterizing metabolic pathways and active intermediates?

Use in vitro microsomal assays (human liver microsomes) and in vivo radiolabeled tracing:

Q. How should researchers address impurities with overlapping chromatographic signals?

For co-eluting impurities (e.g., RRT 1.2–1.3):

Q. What strategies improve reproducibility in preclinical toxicity studies?

- Impurity Profiling : Quantify process-related impurities (e.g., sulfonic acid derivatives) below 0.1% via gradient HPLC .

- Species-Specific Metabolism : Compare rodent and human metabolite profiles to identify translatable toxicity endpoints .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.